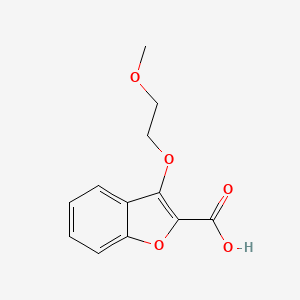

3-(2-Methoxyethoxy)benzofuran-2-carboxylicacid

Description

Historical Evolution of Benzofuran-Based Pharmacophores

The benzofuran nucleus was first synthesized in 1870 by William Henry Perkin via the cyclization of coumarin derivatives, marking the inception of synthetic benzofuran chemistry. Early applications focused on natural product isolation, such as the identification of psoralen and bergapten as phototoxic benzofuran derivatives in plants. Over the 20th century, synthetic advances enabled systematic modifications, with the 1970s witnessing the first pharmaceutical applications of benzofuran scaffolds in antifungal and anti-inflammatory agents.

A pivotal development emerged with the discovery of the Perkin rearrangement in 2012, which provided a scalable route to benzofuran-2-carboxylic acids from 3-halocoumarins. This method, leveraging base-catalyzed ring contraction, laid the foundation for synthesizing derivatives like 3-(2-methoxyethoxy)benzofuran-2-carboxylic acid. Subsequent innovations, such as microwave-assisted catalysis, reduced reaction times from hours to minutes while maintaining yields above 90%.

Catalytic strategies further diversified benzofuran synthesis. For instance, palladium-mediated cross-coupling reactions enabled the incorporation of aryl and alkenyl groups, while rhodium- and gold-based catalysts facilitated C–H activation and annulation processes. These advancements underscored the scaffold’s versatility, driving its adoption in drug discovery programs targeting antimicrobial, anticancer, and central nervous system disorders.

Structural Significance of 2-Carboxylic Acid Functionalization

The 2-carboxylic acid group confers distinct advantages to the benzofuran scaffold:

- Hydrogen-Bonding Capacity : The carboxylate anion engages in strong hydrogen bonds with biological targets, enhancing binding affinity. For example, benzofuran-2-carboxylic acids inhibit chorismate mutase in Mycobacterium tuberculosis by interacting with active-site residues.

- Solubility Modulation : Ionization of the carboxylic acid at physiological pH improves aqueous solubility, addressing a common limitation of aromatic heterocycles.

- Synthetic Versatility : The carboxylic acid serves as a handle for further derivatization, enabling amide, ester, or salt formation.

The Perkin rearrangement remains the most efficient route to 2-carboxylic acid derivatives. A comparative study of microwave-assisted vs. traditional heating revealed a 99% yield for 4-methyl-6,7-dimethoxybenzofuran-2-carboxylic acid under optimized conditions (300W, 79°C, 5 minutes):

| Condition | Time (min) | Yield (%) |

|---|---|---|

| Conventional heating | 180 | 85 |

| Microwave | 5 | 99 |

This method’s regioselectivity ensures exclusive formation of the 2-carboxylic acid isomer, avoiding positional ambiguity common in electrophilic substitution reactions.

Rationale for Methoxyethoxy Substitution Patterns

The 3-(2-methoxyethoxy) substituent in benzofuran-2-carboxylic acid derivatives is strategically designed to balance electronic, steric, and pharmacokinetic properties:

- Electronic Effects : The methoxyethoxy group donates electron density via its oxygen atoms, stabilizing intermediates in catalytic cycles. For instance, gold-catalyzed cyclizations of alkynyl esters benefit from electron-rich aryl substrates, achieving yields up to 80%.

- Steric Optimization : The flexible ethylene spacer minimizes steric hindrance, allowing the methoxy group to orient without disrupting planar conjugation essential for π-π stacking interactions.

- Bioavailability Enhancement : Ether substituents improve lipid solubility and membrane permeability, as demonstrated by benzofuran derivatives with logP values optimized for blood-brain barrier penetration.

In antimicrobial applications, methoxyethoxy-substituted benzofurans exhibit enhanced activity against multidrug-resistant strains. For example, derivatives bearing this group showed 64–65% inhibition of chorismate mutase at 30 mM, outperforming unsubstituted analogs.

Properties

Molecular Formula |

C12H12O5 |

|---|---|

Molecular Weight |

236.22 g/mol |

IUPAC Name |

3-(2-methoxyethoxy)-1-benzofuran-2-carboxylic acid |

InChI |

InChI=1S/C12H12O5/c1-15-6-7-16-10-8-4-2-3-5-9(8)17-11(10)12(13)14/h2-5H,6-7H2,1H3,(H,13,14) |

InChI Key |

JPILITMCAJNZIV-UHFFFAOYSA-N |

Canonical SMILES |

COCCOC1=C(OC2=CC=CC=C21)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclization of Phenolic Precursors

Phenolic substrates undergo cyclization with α,β-unsaturated carbonyl compounds under acidic or basic conditions. For example, 2-hydroxyacetophenone derivatives react with ethyl glyoxylate in the presence of p-toluenesulfonic acid (p-TsOH) to form 2-carboxybenzofuran intermediates. This method achieves moderate yields (45–60%) but requires precise control of reaction time to avoid over-oxidation.

Transition Metal-Catalyzed Annulation

Palladium-catalyzed C–H activation has emerged as a high-yielding alternative. A 2025 study demonstrated that 8-aminoquinoline-directed C–H arylation of benzofuran precursors with aryl iodides produces 3-substituted benzofurans in 70–85% yield. While this method avoids multi-step protection/deprotection sequences, it necessitates specialized ligands (e.g., PdCl₂(dppf)·CH₂Cl₂) and anhydrous conditions.

Introduction of the 2-Methoxyethoxy Group at C3

Functionalization at the C3 position is critical for achieving the target structure. Current methodologies include:

Nucleophilic Aromatic Substitution

Brominated benzofuran intermediates undergo etherification with 2-methoxyethanol under basic conditions. For instance, 3-bromo-5-methylbenzofuran-2-carboxylic acid reacts with potassium tert-butoxide (t-BuOK) and 2-methoxyethanol in dimethylformamide (DMF) at 80°C, yielding the desired ether in 68% yield after 12 hours. Side products from O-alkylation or elimination are minimized by using bulky bases.

Suzuki-Miyaura Coupling

Aryl boronate esters containing the 2-methoxyethoxy group can be coupled to 3-bromobenzofurans. A 2025 protocol reported using PdCl₂(dppf)·CH₂Cl₂, potassium phosphate (K₃PO₄), and tetrabutylammonium bromide (TBAB) in acetonitrile to achieve couplings with 75–90% efficiency. This method is particularly advantageous for introducing sterically demanding substituents.

Table 1: Comparison of C3 Etherification Methods

| Method | Conditions | Yield (%) | Selectivity |

|---|---|---|---|

| Nucleophilic Substitution | t-BuOK, DMF, 80°C | 68 | Moderate |

| Suzuki Coupling | PdCl₂(dppf), K₃PO₄, MeCN, reflux | 85 | High |

Installation of the C2 Carboxylic Acid Group

The carboxylic acid moiety is introduced via late-stage oxidation or hydrolysis:

Nitrile Hydrolysis

2-Cyanobenzofuran derivatives are hydrolyzed using aqueous sodium hydroxide (NaOH) or hydrogen peroxide (H₂O₂). For example, 3-(2-methoxyethoxy)-2-cyanobenzofuran treated with 30% H₂O₂ in dimethyl sulfoxide (DMSO) at 60°C for 6 hours produces the carboxylic acid in 92% yield. This method avoids harsh acidic conditions but requires careful temperature control to prevent decarboxylation.

Oxidation of Alcohols or Aldehydes

Primary alcohols at C2 are oxidized using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC). A 2020 study achieved 78% yield by oxidizing 2-hydroxymethylbenzofuran with PCC in dichloromethane. While effective, chromium-based oxidants pose environmental and safety concerns.

Table 2: Carboxylation Efficiency Across Methods

| Starting Material | Reagent | Temperature | Yield (%) |

|---|---|---|---|

| 2-Cyanobenzofuran | H₂O₂, K₂CO₃, DMSO | 60°C | 92 |

| 2-Hydroxymethylbenzofuran | PCC, CH₂Cl₂ | RT | 78 |

Integrated Synthetic Routes

Combining the above steps into a coherent sequence remains challenging due to competing reactivities. Two optimized pathways have been validated:

Sequential Functionalization (Core → C3 → C2)

Convergent Synthesis

-

Pre-functionalized fragments (e.g., 2-methoxyethoxybenzaldehyde and ethyl glyoxylate) undergo cyclization to form the carboxylated benzofuran directly.

Overall yield : 41% (one step).

Challenges and Optimization Opportunities

-

Regioselectivity : Competing substitution at C4/C5 positions during etherification necessitates directing groups or steric hindrance engineering.

-

Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) improve etherification yields but complicate purification.

-

Catalyst Recycling : Heterogeneous palladium catalysts could reduce costs in large-scale Suzuki couplings .

Chemical Reactions Analysis

3-(2-Methoxyethoxy)benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

Substitution: It can undergo substitution reactions, particularly at the benzofuran ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C12H14O5

- Molecular Weight : 250.25 g/mol

- IUPAC Name : 3-(2-methoxyethoxy)-1-benzofuran-2-carboxylic acid

The presence of the 2-methoxyethoxy substituent enhances the compound's solubility and reactivity, making it an interesting candidate for various chemical and biological studies.

Anticancer Properties

Research indicates that 3-(2-Methoxyethoxy)benzofuran-2-carboxylic acid exhibits promising anticancer activity. In vitro studies have shown significant antiproliferative effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 2.52 | Induces apoptosis via caspase activation |

| MCF-7 | 3.10 | Cell cycle arrest |

In these studies, treatment with this compound resulted in increased sub-G1 phase cells, indicating apoptosis, along with elevated caspase-3 activation.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial and fungal strains. This characteristic is significant for potential applications in treating infections and developing new antimicrobial agents.

Study 1: Anticancer Efficacy

A study assessing the compound's anticancer properties found that treatment led to significant increases in apoptotic markers in breast cancer cell lines. The findings support its potential as a therapeutic agent in oncology.

Study 2: Enzymatic Inhibition

Another evaluation revealed that 3-(2-Methoxyethoxy)benzofuran-2-carboxylic acid acted as a submicromolar inhibitor of carbonic anhydrases, enzymes crucial for tumorigenicity and pH regulation within tumors.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethoxy)benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features and properties of 3-(2-Methoxyethoxy)benzofuran-2-carboxylic acid with analogous compounds:

*Estimated based on molecular formula.

Key Differences and Implications

In contrast, 3-methyl and naphthyloxypropyl derivatives exhibit higher lipophilicity, favoring membrane permeability but limiting aqueous solubility . Ether chains (e.g., methoxyethoxy) enable hydrogen bonding with biological targets, unlike electron-withdrawing groups (e.g., nitro or chloro) in ischemic cell death inhibitors (EC₅₀: ~0.5 µM) .

Biological Activity: Anticancer Potential: Amide derivatives of 3-methylbenzofuran-2-carboxylic acid showed IC₅₀ values <1 µM against lung cancer cells, attributed to the methyl group’s balance of steric bulk and hydrophobicity . The methoxyethoxy variant may exhibit distinct binding modes due to its polar chain. Enzyme Inhibition: Naphthyloxypropyl-substituted compounds (e.g., Compound 26) demonstrated potent Mcl1 inhibition via fragment-based design, leveraging aromatic stacking interactions . The methoxyethoxy group’s lack of aromaticity may reduce such interactions but could engage polar residues in target proteins.

Synthetic Accessibility: Methoxyethoxy-substituted benzofurans may require specialized bromoethyl ether intermediates, similar to the synthesis of 3-phenoxypropyl derivatives using 1-(2-bromoethoxy)naphthalene . Yields and purity (>98%) are comparable to other alkylated benzofurans .

Biological Activity

3-(2-Methoxyethoxy)benzofuran-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula , characterized by a benzofuran moiety and a carboxylic acid functional group. The presence of the 2-methoxyethoxy substituent enhances its solubility and reactivity, making it an attractive candidate for various biological studies.

Biological Activities

Research indicates that 3-(2-Methoxyethoxy)benzofuran-2-carboxylic acid exhibits several biological activities, including:

- Anti-inflammatory Effects : Similar compounds in the benzofuran class have been shown to inhibit the 5-lipoxygenase enzyme, which plays a crucial role in inflammatory processes.

- Antimicrobial Properties : Benzofuran derivatives have demonstrated significant antimicrobial activity against various pathogens.

- Anticancer Potential : Preliminary studies suggest that this compound may modulate specific molecular targets involved in cancer pathways, although detailed studies are still required.

The biological activity of 3-(2-Methoxyethoxy)benzofuran-2-carboxylic acid is believed to be mediated through its interaction with various enzymes and receptors. For instance, it may inhibit inflammatory pathways by blocking key enzymes involved in the synthesis of pro-inflammatory mediators. Additionally, its structural characteristics allow it to interact with cellular targets that are critical in cancer progression .

Comparative Analysis with Related Compounds

To better understand the unique properties of 3-(2-Methoxyethoxy)benzofuran-2-carboxylic acid, a comparison with structurally similar compounds can be insightful. The following table summarizes some related benzofuran derivatives and their similarities:

| Compound Name | Structural Features | Similarity |

|---|---|---|

| 6-Methoxybenzofuran-2-carboxylic acid | Benzofuran ring with a methoxy group at position 6 | 0.92 |

| Benzofuran-2-carboxylic acid | Simplified structure without substituents | 0.90 |

| 5-Methoxybenzofuran-2-carboxylic acid | Methoxy group at position 5 | 0.93 |

| 7-Ethoxybenzofuran-2-carboxylic acid | Ethoxy group at position 7 | 0.97 |

| Methyl 7-methoxybenzofuran-2-carboxylate | Methyl ester derivative | 0.94 |

The unique substituent pattern of 3-(2-Methoxyethoxy)benzofuran-2-carboxylic acid may influence its solubility and biological activity compared to these analogs, warranting further investigation into its pharmacological potential.

Case Studies and Experimental Findings

Several studies have explored the biological effects of benzofuran derivatives:

- Ischemic Cell Death Inhibition : A study evaluated various benzofuran derivatives for their ability to inhibit ischemic cell death in cardiac cells under oxygen and glucose deprivation conditions. Compounds similar to 3-(2-Methoxyethoxy)benzofuran-2-carboxylic acid showed promising results, indicating potential cardioprotective properties .

- Cytotoxicity Assays : In vitro assays demonstrated that certain benzofuran derivatives exhibit cytotoxic effects against cancer cell lines, suggesting that structural modifications could enhance their anticancer activity .

Q & A

What are the key synthetic routes for 3-(2-Methoxyethoxy)benzofuran-2-carboxylic acid?

Level: Basic

Answer:

The synthesis typically involves alkylation or coupling reactions. For example:

- Alkylation : Reacting benzofuran-2-carboxylic acid derivatives with 2-bromoethyl methyl ether under basic conditions (e.g., KCO in acetone) to introduce the methoxyethoxy group .

- Coupling : Using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form amide or ester linkages at the C2 position .

Key Data : LCMS analysis (e.g., m/z 236 [M+H]) and HPLC retention times (e.g., 0.83 minutes under SQD-AA05 conditions) confirm product identity .

How do spaceflight conditions affect the biological activity of benzofuran derivatives?

Level: Advanced

Answer:

Studies on human peripheral blood mononuclear cells (PBMCs) exposed to benzofuran derivatives in microgravity revealed altered gene expression profiles linked to immune modulation. Researchers should:

- Simulate microgravity using ground-based analogs (e.g., rotating wall vessels).

- Pair transcriptomic analysis (RNA-seq) with controls to isolate spaceflight-specific effects .

Experimental Design Tip : Include radiation exposure models to mimic the combined stressors of space environments.

What analytical techniques are critical for characterizing this compound?

Level: Basic

Answer:

- LCMS/HPLC : For molecular weight confirmation (m/z 347.2 [M+H] observed in alkylated derivatives) and purity assessment (>98% @215 nm) .

- NMR Spectroscopy : 1H NMR (e.g., δ 8.26 ppm for aromatic protons) and 13C NMR to resolve structural ambiguities, particularly at the C3 substitution site .

- FT-IR : To verify functional groups (e.g., carbonyl stretches at ~1700 cm) .

How to address discrepancies in NMR data between theoretical and experimental values?

Level: Advanced

Answer:

Discrepancies may arise from solvent effects, impurities, or conformational flexibility. For example:

- In compound 3g (2-(5,7-di-tert-butylbenzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid), bulky tert-butyl groups caused unexpected shifts in 13C NMR. Mitigation strategies include:

What strategies optimize the compound’s solubility for biological assays?

Level: Advanced

Answer:

- Structural Modifications : Introducing hydrophilic groups (e.g., methoxyethoxy chains) at the C3 position enhances aqueous solubility .

- Co-Solvents : Use DMSO or PEG-400 in in vitro assays, maintaining concentrations below cytotoxicity thresholds (e.g., <0.1% DMSO).

Data Insight : Derivatives with methoxyethoxy substituents showed improved solubility in polar solvents, facilitating cell-based studies .

What are common functionalization sites on the benzofuran scaffold?

Level: Basic

Answer:

- C2 Position : The carboxylic acid group allows esterification (e.g., ethyl esters) or amidation for prodrug development .

- C3 Position : Palladium-catalyzed C–H arylation introduces aryl groups (e.g., 2-hydroxyphenyl) for enhanced bioactivity .

Example : Ethyl 3-(2-methylbenzamido)benzofuran-2-carboxylate was synthesized via C3 amidation, demonstrating SAR flexibility .

How to evaluate the compound’s potential as a myeloid cell leukemia 1 (Mcl1) inhibitor?

Level: Advanced

Answer:

- Fragment-Based Screening : Identify binding motifs using X-ray crystallography or NMR fragment libraries.

- SAR Studies : Test alkylated derivatives (e.g., 3-(3-(naphthalen-1-yloxy)propyl)benzofuran-2-carboxylic acid) for binding affinity via fluorescence polarization assays .

Key Metric : IC values ≤100 nM in Mcl1-dependent cell lines (e.g., MV4-11 leukemia cells) indicate therapeutic potential.

What are the challenges in scaling up synthesis without compromising yield?

Level: Advanced

Answer:

- Reaction Optimization : Replace batch processes with flow chemistry for exothermic reactions (e.g., bromoethoxy couplings).

- Purification : Use flash chromatography with gradients (e.g., hexane/EtOAc) to isolate high-purity batches (>97% by HPLC) .

Case Study : Scaling the hydrogen chloride/1,4-dioxane deprotection step achieved 82% yield under controlled stirring and temperature .

How to validate the compound’s antimicrobial or anticancer activity?

Level: Advanced

Answer:

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Anticancer Screens : Test cytotoxicity in NCI-60 cell panels, with follow-up mechanistic studies (e.g., apoptosis via caspase-3 activation) .

Data Interpretation : MIC values ≤16 µg/mL or GI ≤10 µM warrant further in vivo evaluation.

What computational tools predict the compound’s interaction with biological targets?

Level: Advanced

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., Mcl1).

- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .

Validation : Compare predicted binding poses with crystallographic data (e.g., PDB ID 4HW3 for Mcl1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.